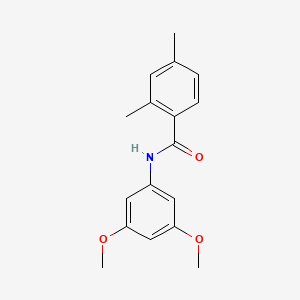![molecular formula C20H14BrClN4O B5858402 N-(5-bromo-8-quinolinyl)-4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B5858402.png)
N-(5-bromo-8-quinolinyl)-4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-bromo-8-quinolinyl)-4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide, also known as BRD9539, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have inhibitory effects on a variety of cellular processes, including cell proliferation, migration, and invasion.
科学研究应用
N-(5-bromo-8-quinolinyl)-4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide has been extensively studied for its potential therapeutic applications in cancer, inflammation, and other diseases. In cancer research, this compound has been shown to have inhibitory effects on the proliferation and migration of cancer cells, as well as the formation of new blood vessels that support tumor growth. Inflammation research has also shown that this compound can inhibit the production of inflammatory cytokines, which are involved in the development of various diseases.
作用机制
The mechanism of action of N-(5-bromo-8-quinolinyl)-4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide involves the inhibition of a specific protein kinase known as AKT. This kinase plays a critical role in cellular processes such as cell survival, proliferation, and migration. By inhibiting AKT, this compound can block these processes and lead to cell death. In addition, this compound has also been shown to inhibit other signaling pathways, such as the MAPK and NF-κB pathways, which are involved in inflammation and cancer.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, and inhibit cell proliferation and migration. In animal models, this compound has been shown to inhibit tumor growth and metastasis. In inflammation models, this compound has been shown to inhibit the production of inflammatory cytokines and reduce inflammation.
实验室实验的优点和局限性
The advantages of using N-(5-bromo-8-quinolinyl)-4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide in lab experiments include its specificity for AKT and its ability to inhibit multiple signaling pathways involved in cancer and inflammation. However, the limitations of using this compound include its low solubility in water and its potential toxicity at high concentrations. Therefore, careful dose optimization and solubility testing are necessary when using this compound in lab experiments.
未来方向
There are several future directions for the use of N-(5-bromo-8-quinolinyl)-4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide in research and potential therapeutic applications. One direction is the development of more potent and selective inhibitors of AKT that can be used in combination with other targeted therapies. Another direction is the investigation of the role of AKT inhibition in other diseases, such as neurodegenerative disorders. Finally, the use of this compound in clinical trials for cancer and inflammation is an important future direction for the development of new therapies.
合成方法
The synthesis of N-(5-bromo-8-quinolinyl)-4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide involves a multistep process that begins with the reaction of 5-bromo-8-quinolinecarboxylic acid with thionyl chloride to form 5-bromo-8-chloroquinoline. This intermediate is then reacted with 4-(chloromethyl)benzoyl chloride to form the final product, this compound. The synthesis of this compound has been reported in several publications, and the purity and yield of the final product have been optimized through various methods.
属性
IUPAC Name |
N-(5-bromoquinolin-8-yl)-4-[(4-chloropyrazol-1-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrClN4O/c21-17-7-8-18(19-16(17)2-1-9-23-19)25-20(27)14-5-3-13(4-6-14)11-26-12-15(22)10-24-26/h1-10,12H,11H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMRLALVFYSSCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)NC(=O)C3=CC=C(C=C3)CN4C=C(C=N4)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-{[(2-chlorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5858322.png)
![N-ethyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5858323.png)

![N-{3-[4-(3-chlorophenyl)-1-piperazinyl]-3-oxopropyl}benzenesulfonamide](/img/structure/B5858335.png)

![N-methyl-2-(1-naphthyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5858341.png)

![N-cyclopropyl-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5858344.png)
![N'-[(5-ethyl-2-thienyl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5858351.png)
![N-4-morpholinyl-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5858364.png)


![1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(5-methyl-2-furyl)methyl]methanamine](/img/structure/B5858393.png)
![1-[(4-methoxyphenyl)acetyl]-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine](/img/structure/B5858398.png)